![molecular formula C16H17F5O4 B5230278 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate](/img/structure/B5230278.png)
4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate (MPPS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a succinate ester derivative of pentafluoropentanol and has been studied extensively for its unique properties and potential uses.
Mechanism of Action
The mechanism of action of 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate is not fully understood. However, it is believed that 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate interacts with cell membranes and alters their properties, which can lead to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate can induce apoptosis (programmed cell death) in cancer cells. 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate can reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate in lab experiments is its unique chemical properties, which make it a versatile compound for various applications. However, one limitation of using 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate is its potential toxicity, which requires careful handling and safety precautions.
Future Directions
There are several future directions for the research on 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate. One potential direction is the development of 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate-based drug delivery systems for the treatment of various diseases. Another direction is the optimization of 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate-based imaging and sensing techniques for improved sensitivity and specificity. Additionally, further studies are needed to fully understand the mechanism of action of 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate and its potential applications in various fields.
Synthesis Methods
The synthesis of 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate involves the reaction of 4-methylphenol with pentafluoropentyl succinic anhydride in the presence of a catalyst. This reaction results in the formation of 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate, which is a white crystalline solid with a high melting point.
Scientific Research Applications
4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate has been studied for its potential applications in various fields, including drug delivery, imaging, and sensing. In drug delivery, 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate has been shown to enhance the solubility and bioavailability of poorly soluble drugs. In imaging, 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate has been used as a contrast agent for magnetic resonance imaging (MRI) due to its unique chemical properties. In sensing, 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate has been used as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
4-O-(4-methylphenyl) 1-O-(4,4,5,5,5-pentafluoropentyl) butanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F5O4/c1-11-3-5-12(6-4-11)25-14(23)8-7-13(22)24-10-2-9-15(17,18)16(19,20)21/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEBWIALRDRGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301348268 |
Source
|
Record name | 4-O-(4-Methylphenyl) 1-O-(4,4,5,5,5-pentafluoropentyl) butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301348268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-(4-methylphenyl) 1-O-(4,4,5,5,5-pentafluoropentyl) butanedioate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.